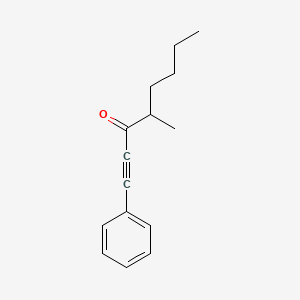![molecular formula C22H37NO4S B14197951 2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate CAS No. 834889-13-3](/img/structure/B14197951.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate is an organic compound that features a sulfonamide group attached to a dodecyl chain and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with dodecylamine, followed by esterification with propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and ester functionalities.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate involves its interaction with molecular targets through its sulfonamide and ester groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate.
Dodecylamine: Another precursor used in the synthesis.
Propanoic acid: Used in the esterification step.
Uniqueness
This compound is unique due to its combination of sulfonamide and ester functionalities, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
834889-13-3 |
|---|---|
Molecular Formula |
C22H37NO4S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]dodecyl propanoate |
InChI |
InChI=1S/C22H37NO4S/c1-4-6-7-8-9-10-11-12-13-20(18-27-22(24)5-2)23-28(25,26)21-16-14-19(3)15-17-21/h14-17,20,23H,4-13,18H2,1-3H3 |
InChI Key |
PXZQREKKRQZMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


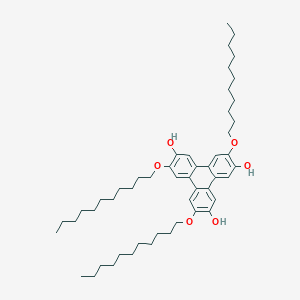
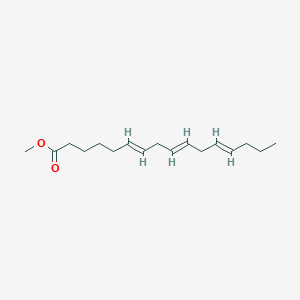
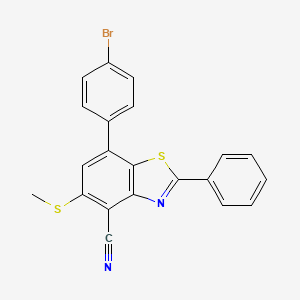
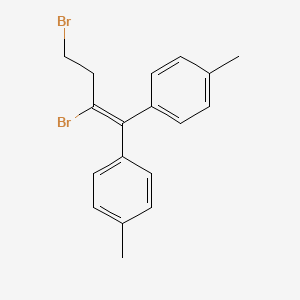
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)
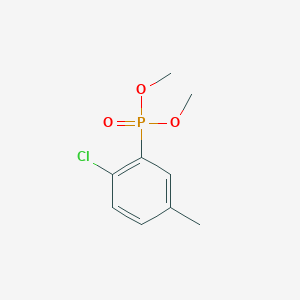
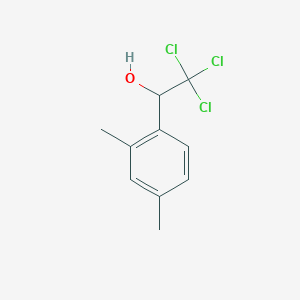
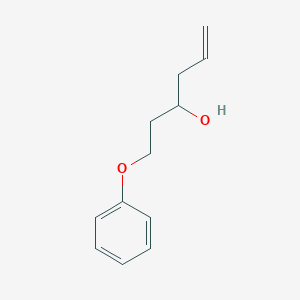
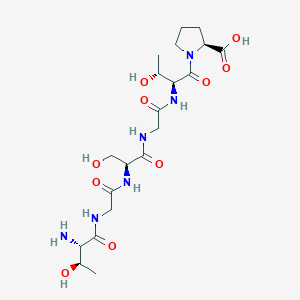
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
